D-Ornithine, 2-ethynyl- (9CI)
説明
D-Ornithine is the D-isomer of ornithine, a non-proteinogenic amino acid critical in the urea cycle and polyamine biosynthesis. The ethynyl group’s high reactivity makes it valuable for applications in click chemistry, enzyme inhibition, or metabolic pathway modulation.
特性
CAS番号 |
111714-49-9 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18238 |
同義語 |
D-Ornithine, 2-ethynyl- (9CI) |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares D-Ornithine, 2-ethynyl- (9CI) (hypothetical) with related diamino acids and derivatives based on available evidence:
*Hypothetical formula inferred from similar compounds.
Key Observations:
Substituent Effects: Ethynyl Group: Introduces sp-hybridized carbon, enabling click chemistry (e.g., Huisgen cycloaddition) for bioconjugation . This reactivity is absent in fluoromethyl or lysine derivatives.
Taxonomic Significance: In Microbacterium species, D-ornithine and L-lysine serve as diagnostic diamino acids in peptidoglycan layers, distinguishing phylogenetic clusters. For example, M. radiodurans uses D-ornithine, while M. imperiale uses L-lysine .
Metabolic and Transcriptomic Roles :
- D-Ornithine derivatives (e.g., N6-galacturonyl-L-lysine) correlate with transcriptomic changes in COVID-19-infected cells, suggesting roles in stress response pathways . Ethynyl modifications could further modulate these interactions.
Q & A
Q. What are the established methods for synthesizing and purifying D-Ornithine, 2-ethynyl- (9CI) in laboratory settings?
D-Ornithine, 2-ethynyl- (9CI) can be synthesized via chiral resolution or asymmetric catalysis to ensure enantiomeric purity. Key steps include:
- Chiral separation : Use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) to isolate the D-enantiomer from racemic mixtures .
- Protecting group strategies : Boc (tert-butoxycarbonyl) groups are often employed to protect the amino and carboxyl functionalities during synthesis, followed by selective deprotection .
- Quality control : Validate purity using NMR (¹H/¹³C), mass spectrometry (MS), and polarimetry for optical rotation.
Q. How can researchers detect and quantify D-Ornithine, 2-ethynyl- (9CI) in biological matrices?
Targeted metabolomics using LC-MS/MS is the gold standard:
- Chromatography : Reverse-phase C18 columns with mobile phases containing 0.1% formic acid.
- Ionization : Electrospray ionization (ESI) in positive ion mode.
- Quantitation : Stable isotope-labeled internal standards (e.g., D-Ornithine-d₄) ensure accuracy .
Key Challenge : Differentiate D-Ornithine, 2-ethynyl- from structural analogs like L-ornithine or acetylated derivatives using MRM transitions (e.g., m/z 133 → 70 for D-Ornithine derivatives) .
Advanced Research Questions
Q. How do metabolic pathways involving D-Ornithine, 2-ethynyl- (9CI) differ between bacterial symbionts (e.g., PGPR) and pathogens?
Comparative metabolic modeling reveals distinct mechanisms:
- PGPR (Plant Growth-Promoting Rhizobacteria) : Direct uptake of D-Ornithine via transporters (e.g., DORNtex) for conversion to L-proline .
- EPP (Environmental Pathogenic Prokaryotes) : Intracellular racemization of L-ornithine to D-ornithine using racemases .
Q. What contradictions exist in the roles of D-Ornithine, 2-ethynyl- (9CI) in aging and neurodegeneration?
- Anti-aging : In C. elegans, D-Ornithine metabolism modulates antioxidative pathways (e.g., TCA cycle, pyruvate metabolism) to extend lifespan .
- Neurodegeneration : In multiple sclerosis models, dysregulated D-ornithine/arginine metabolism correlates with neuroinflammation .
Resolution Strategy : Context-dependent effects may arise from tissue-specific flux. Use isotopic tracing (¹³C-D-Ornithine) to map metabolic fate in different models .
Q. How can multi-omics approaches resolve mechanistic insights into D-Ornithine, 2-ethynyl- (9CI) in complex systems?
Integrate transcriptomics, metabolomics, and pathway enrichment:
- Metabolomics : Identify D-Ornithine-associated metabolites (e.g., citrulline, proline) in serum/plasma .
- Transcriptomics : Correlate with DEGs (differentially expressed genes) in pathways like "D-Arginine/D-Ornithine metabolism" (KEGG map00260) .
- Network analysis : Use Pearson/Spearman correlations to link metabolites (e.g., D-Ornithine) with genes (e.g., argF, proB) .
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